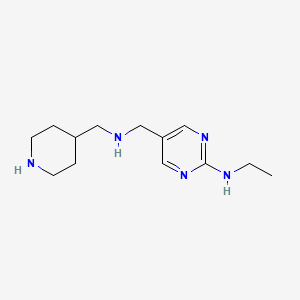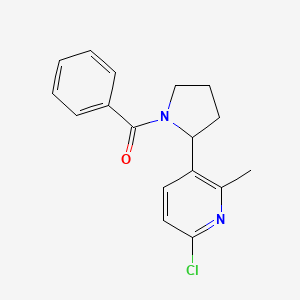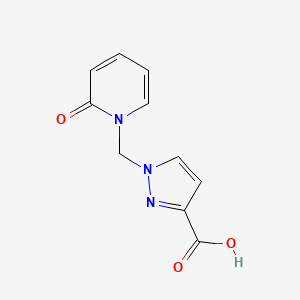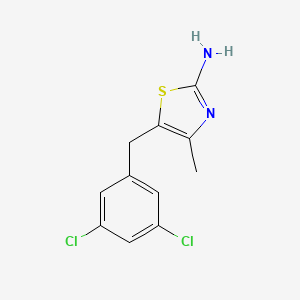
3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C6H7FN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a fluorine atom on the pyrazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-keto ester under acidic conditions to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol
- 3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
Comparison: 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chlorinated or methylated analogs, the fluorinated compound often exhibits enhanced stability and binding affinity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H7FN2O2 |
|---|---|
分子量 |
158.13 g/mol |
IUPAC名 |
3-(4-fluoropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H7FN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) |
InChIキー |
CCQZBZIPCKSOSE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)





![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)




